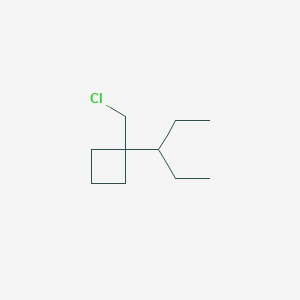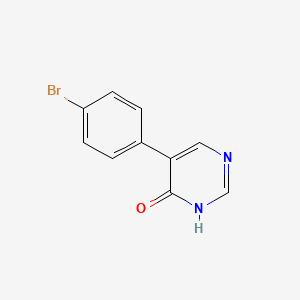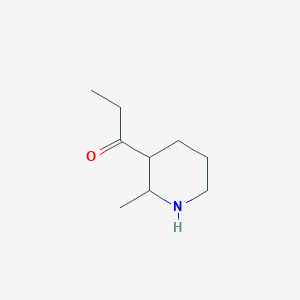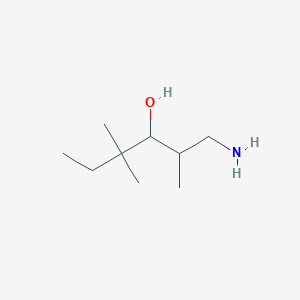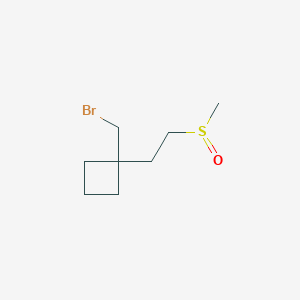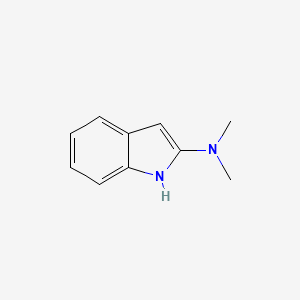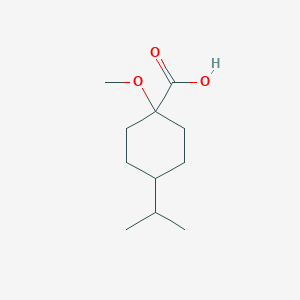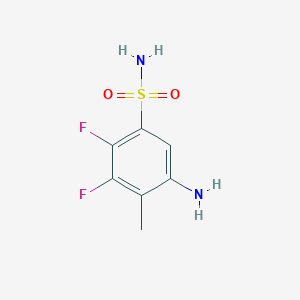
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of amino, difluoro, methyl, and sulfonamide functional groups attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the nitration of 2,3-difluoro-4-methyltoluene followed by reduction to introduce the amino group. The sulfonamide group is then introduced through sulfonation and subsequent reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present as an intermediate) to form the amino group.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new antibacterial agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential folic acid, leading to their death.
相似化合物的比较
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but lacks the difluoro groups.
3,5-Difluoro-4-methylbenzenesulfonamide: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and difluoro groups in 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide makes it unique. The difluoro groups can enhance the compound’s stability and reactivity, while the amino group provides sites for further functionalization and biological activity.
属性
分子式 |
C7H8F2N2O2S |
|---|---|
分子量 |
222.21 g/mol |
IUPAC 名称 |
5-amino-2,3-difluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8F2N2O2S/c1-3-4(10)2-5(14(11,12)13)7(9)6(3)8/h2H,10H2,1H3,(H2,11,12,13) |
InChI 键 |
KMIHLWOEYCMJFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1N)S(=O)(=O)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



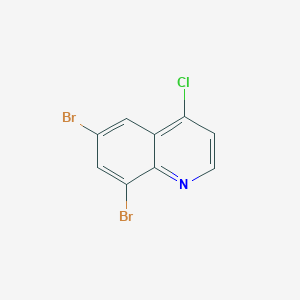
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)
